Magnesium fluorobenzene bromide
Description
Significance of Organometallic Reagents in C-C and C-X Bond Formation
The formation of carbon-carbon and carbon-heteroatom bonds is the very essence of organic synthesis. Organometallic reagents, which feature a direct bond between a carbon atom and a metal, are exceptional nucleophiles and bases. This inherent reactivity allows them to participate in a wide array of chemical transformations, including additions to carbonyls, cross-coupling reactions, and nucleophilic substitutions. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Historical Context and Evolution of Grignard Chemistry
The journey of organomagnesium halides, or Grignard reagents, began in 1900 with the pioneering work of French chemist François Auguste Victor Grignard. He discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. For this groundbreaking discovery, which opened up a new era in synthetic chemistry, Grignard was awarded the Nobel Prize in Chemistry in 1912. Since their inception, Grignard reagents have become one of the most versatile and widely used classes of organometallic compounds.
Unique Reactivity Profile of Fluorinated Aryl Grignard Reagents
The introduction of a fluorine atom onto an aryl Grignard reagent, as in the case of magnesium fluorobenzene (B45895) bromide, imparts a unique set of properties. The high electronegativity of fluorine influences the electronic distribution within the aromatic ring, which in turn affects the reactivity of the carbon-magnesium bond. The position of the fluorine atom (ortho, meta, or para) further modulates these electronic effects, leading to distinct reactivity profiles for each isomer.
One of the significant challenges in working with fluorinated Grignard reagents is the strength of the carbon-fluorine (C-F) bond. This bond is one of the strongest in organic chemistry, making these compounds generally stable. However, this stability also presents challenges in certain reactions. The formation of fluorinated Grignard reagents can be more difficult than their non-fluorinated counterparts, and their reactions can sometimes be complicated by side reactions such as single-electron transfer (SET) processes. Despite these challenges, the unique reactivity of fluorinated aryl Grignard reagents makes them invaluable for the synthesis of complex fluorinated molecules. thermofisher.com
Overview of Research Trajectories for Fluorophenylmagnesium Bromide
Research into fluorophenylmagnesium bromide and its isomers continues to be an active area of investigation. Current research focuses on several key areas:
Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient and milder conditions for the preparation of fluorophenylmagnesium bromides, particularly for substrates with sensitive functional groups. dovepress.comuni-muenchen.de
Exploration of New Applications: The unique reactivity of these reagents is being harnessed to develop new synthetic transformations and to access novel molecular architectures. This includes their use in cross-coupling reactions to form complex biaryls and in the synthesis of new pharmaceutical and agrochemical candidates. uni-muenchen.de
Mechanistic Studies: A deeper understanding of the reaction mechanisms of fluorophenylmagnesium bromides is crucial for controlling their reactivity and selectivity. Computational studies and advanced spectroscopic techniques are being employed to elucidate the intricate details of their reaction pathways. acs.org
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly methods for the synthesis and application of these reagents, including the use of greener solvents. nih.gov
Physicochemical Properties of Fluorophenylmagnesium Bromide Isomers
The position of the fluorine atom on the phenyl ring significantly influences the physicochemical properties of magnesium fluorobenzene bromide. Below are some key properties for the ortho, meta, and para isomers.
| Property | 2-Fluorophenylmagnesium bromide | 3-Fluorophenylmagnesium bromide | 4-Fluorophenylmagnesium bromide |
| CAS Number | 446-53-7 dovepress.com | 17318-03-5 nih.gov | 352-13-6 acs.org |
| Molecular Formula | C₆H₄BrFMg drughunter.com | C₆H₄BrFMg sigmaaldrich.com | C₆H₄BrFMg acs.org |
| Molecular Weight | 199.30 g/mol sigmaaldrich.com | 199.30 g/mol sigmaaldrich.com | 199.30 g/mol sigmaaldrich.com |
| Typical Form | Solution in THF dovepress.com | Solution in THF nih.gov | Solution in THF or diethyl ether acs.org |
| Density (of solution) | ~0.936 g/mL (0.5M in THF) nih.gov | ~1.024 g/mL (1.0M in THF) sigmaaldrich.com | ~1.021 g/mL (1.0M in THF) acs.org |
Spectroscopic Data of Fluorophenylmagnesium Bromide
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for the characterization of fluorophenylmagnesium bromide and its reaction products. The chemical shifts in ¹³C and ¹⁹F NMR provide valuable information about the electronic environment of the carbon and fluorine atoms in the molecule.
| Isomer | ¹³C NMR Chemical Shifts (ppm) | ¹⁹F NMR Chemical Shifts (ppm) |
| 4-Fluorophenylmagnesium bromide | A discovery-based Grignard experiment for a second-year undergraduate organic chemistry course is described. The exclusive Grignard reagent formed by the reaction of 1-bromo-4-fluorobenzene (B142099) (1) with Mg is 4-fluorophenylmagnesium bromide (2), which is treated with either benzophenone (B1666685) or CO2 to produce the corresponding fluorinated alcohol (3) or benzoic acid (4), respectively. The use of a dihalogenated Grignard reagent requires students to discern its reactivity for synthesis. Students predict the chemoselectivity of Grignard reagent formation based on the C–X bond energies of 1 and investigate their predictions by analysis of ¹H, ¹³C, and ¹⁹F NMR, EI–MS, and IR data of 3 and 4. Empirical parameters and DFT calculations are used to predict the ¹H and ¹³C NMR chemical shifts of 4 and the hypothetical brominated analogue. acs.org | A discovery-based Grignard experiment for a second-year undergraduate organic chemistry course is described. The exclusive Grignard reagent formed by the reaction of 1-bromo-4-fluorobenzene (1) with Mg is 4-fluorophenylmagnesium bromide (2), which is treated with either benzophenone or CO2 to produce the corresponding fluorinated alcohol (3) or benzoic acid (4), respectively. The use of a dihalogenated Grignard reagent requires students to discern its reactivity for synthesis. Students predict the chemoselectivity of Grignard reagent formation based on the C–X bond energies of 1 and investigate their predictions by analysis of ¹H, ¹³C, and ¹⁹F NMR, EI–MS, and IR data of 3 and 4. Empirical parameters and DFT calculations are used to predict the ¹H and ¹³C NMR chemical shifts of 4 and the hypothetical brominated analogue. acs.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;fluorobenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKADVNLTRCLOW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fluorophenylmagnesium Bromide
Direct Grignard Formation from Halogenated Precursors
The most common route to fluorophenylmagnesium bromide involves the direct insertion of magnesium into the carbon-halogen bond of a fluorinated aromatic halide.
The fundamental process for generating fluorophenylmagnesium bromide is the reaction between a fluorobromobenzene isomer and magnesium metal. prepchem.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium metal, in the form of turnings or powder, reacts with the aryl halide to form the organomagnesium compound. acs.orgwikipedia.org The carbon-magnesium bond formed is highly polar covalent, rendering the carbon atom nucleophilic and ready to react with a wide range of electrophiles. youtube.com
A key challenge in this synthesis is the passivation of the magnesium surface by a layer of magnesium oxide. stackexchange.com This layer inhibits the reaction with the organic halide. Therefore, activation of the magnesium is crucial for the reaction to initiate and proceed efficiently. wikipedia.orgstackexchange.com
Achieving high isomeric purity of the desired fluorophenylmagnesium bromide isomer is critical for its successful application in subsequent reactions. This requires careful optimization of several reaction parameters.
The choice of solvent is a critical factor in the synthesis of Grignard reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent as it forms. acs.orgstackexchange.com
Tetrahydrofuran (THF) : THF is often favored due to its higher boiling point (66 °C) compared to diethyl ether (34.6 °C). stackexchange.combrainly.com This allows for reactions to be conducted at higher temperatures, which can increase the reaction rate. stackexchange.com The oxygen atom in THF is also considered more sterically accessible for coordinating with the magnesium center, which can enhance the stability of the Grignard reagent. stackexchange.com
Diethyl Ether : While having a lower boiling point, diethyl ether is also a widely used solvent for Grignard formation. prepchem.comnih.gov In some cases, the use of diethyl ether can lead to the crystallization of purer products. nih.gov
The selection between THF and diethyl ether often depends on the specific reactivity of the fluorobromobenzene isomer and the desired reaction conditions. For instance, the synthesis of 4-fluorophenylmagnesium bromide has been successfully performed in both diethyl ether and THF. chemicalbook.comprepchem.com
| Solvent | Boiling Point (°C) | Key Advantages |
| Tetrahydrofuran (THF) | 66 | Higher reaction temperature, potentially faster reaction rates, good stabilization of the Grignard reagent. stackexchange.combrainly.com |
| Diethyl Ether | 34.6 | Can facilitate the crystallization of pure products. nih.gov |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | ~80 | Can suppress the formation of Wurtz coupling by-products. researchgate.net |
| Cyclopentyl methyl ether (CPME) | ~106 | A higher boiling point alternative. researchgate.net |
To overcome the passivating magnesium oxide layer, several activation methods are employed:
Mechanical Methods : Physically disrupting the oxide layer can be achieved by crushing or stirring the magnesium turnings in situ. wikipedia.orgstackexchange.com Sonication is another mechanical method that can be used to break up the oxide layer. wikipedia.orgstackexchange.com
Chemical Activators : Small amounts of activating agents are commonly used to initiate the Grignard reaction.
Iodine : A crystal of iodine is often added to the magnesium suspension. wikipedia.orgstackexchange.com
1,2-Dibromoethane : This is an effective activator as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the magnesium is active. The byproducts, magnesium bromide and ethylene, are generally innocuous. wikipedia.orgstackexchange.com
Diisobutylaluminum hydride (DIBAH) : This reagent has been shown to be a reliable activator, allowing for the initiation of Grignard reagent formation at or below 20 °C for aryl Grignards. acs.orgresearchgate.netpku.edu.cn
Pre-formed Grignard Reagent : Adding a small amount of a previously prepared Grignard reagent can also initiate the reaction. wikipedia.orgstackexchange.com
Specially Prepared Magnesium : Highly reactive forms of magnesium, such as Rieke magnesium, can be prepared by the reduction of a magnesium salt. wikipedia.orgunl.edu This form of magnesium is much more reactive and can undergo oxidative addition at very low temperatures. cmu.eduresearchgate.netnih.gov
Temperature plays a crucial role in the formation of fluorophenylmagnesium bromide. The reaction is exothermic, and controlling the temperature is important for safety and to minimize side reactions. hzdr.de
Initiation Temperature : The reaction can be initiated at various temperatures depending on the activation method and the reactivity of the halide. With effective activation, the reaction can start at room temperature or even lower. acs.orgresearchgate.net In some procedures, gentle heating is applied to initiate the reaction, especially if it is slow to start. youtube.com
Reaction Temperature : Once initiated, the reaction often generates enough heat to sustain itself at the reflux temperature of the solvent. prepchem.comyoutube.com Maintaining a steady temperature, often at reflux, ensures a consistent reaction rate. stackexchange.com However, for certain functionalized Grignard reagents, formation at very low temperatures (e.g., -78 °C) using highly reactive magnesium is necessary to prevent side reactions with the functional groups. cmu.eduresearchgate.net The rate of addition of the fluorobromobenzene is a key parameter to control the reaction temperature and prevent a runaway reaction. acs.org
| Temperature Range | Effect on Reaction |
| Low Temperature (-78 °C to -40 °C) | Necessary for the formation of functionalized Grignard reagents to avoid side reactions. cmu.eduresearchgate.netdtu.dk |
| Room Temperature (~20-25 °C) | Can be sufficient for initiation with proper magnesium activation. acs.orgresearchgate.net |
| Reflux Temperature | Often used to maintain a steady reaction rate after initiation. prepchem.comstackexchange.com |
When preparing a Grignard reagent from a dihalogenated precursor where one of the halogens is fluorine, the reactivity difference between the halogens dictates the selectivity of magnesium insertion. In the case of fluorobromobenzene, the carbon-bromine bond is significantly weaker and more reactive than the carbon-fluorine bond.
This difference in reactivity allows for the selective formation of the fluorophenylmagnesium bromide. The magnesium will preferentially insert into the C-Br bond, leaving the C-F bond intact. This is a key principle in the synthesis of this reagent from precursors like 1-bromo-4-fluorobenzene (B142099), leading to the formation of 4-fluorophenylmagnesium bromide. walisongo.ac.id The formation of benzyne (B1209423) intermediates can sometimes occur, especially with ortho-fluoro-substituted Grignard reagents. vaia.com
Optimization of Reaction Conditions for Isomeric Purity
Alternative Preparation Strategies
Beyond the classic Grignard reaction involving magnesium metal, several other strategies have been developed for the synthesis of fluorophenylmagnesium bromide. These methods often provide better control and compatibility with sensitive functional groups that would not withstand traditional Grignard formation conditions.
Metal-Halogen Exchange Reactions
The magnesium-halogen exchange is a powerful and widely used alternative for preparing Grignard reagents, including fluorophenylmagnesium bromide. This method involves the reaction of an organic halide (in this case, a fluorobromo- or fluoroiodobenzene) with a pre-formed organomagnesium reagent. harvard.edu This approach is particularly valuable for creating highly functionalized Grignard reagents under mild conditions, often at low temperatures, thereby preserving sensitive moieties like esters or nitriles. uni-muenchen.desigmaaldrich.com
The general mechanism involves the transfer of the magnesium atom from a less stable carbanionic species (like an alkyl Grignard) to a more stable one (an aryl Grignard). A common and effective reagent for this purpose is isopropylmagnesium chloride (i-PrMgCl). harvard.edu The reactivity of the exchange process is significantly enhanced by the addition of lithium chloride (LiCl), forming a complex often referred to as a "Turbo-Grignard" reagent (i-PrMgCl·LiCl). researchgate.netclockss.org This additive breaks down oligomeric Grignard aggregates, increasing solubility and kinetic reactivity, which allows the exchange to proceed efficiently even with less reactive aryl bromides. strath.ac.ukwikipedia.org
The rate of exchange is dependent on several factors, including the nature of the halogen (I > Br >> Cl) and the electronic properties of the aromatic ring. harvard.educlockss.org Electron-withdrawing groups on the aryl halide generally accelerate the reaction. harvard.edu While the exchange is highly efficient for many substrates, some combinations may be unsuccessful. For instance, a reported attempt to react 1-bromo-4-fluorobenzene with n-propyl magnesium bromide did not yield the desired exchange product, underscoring the importance of selecting a sufficiently reactive exchange reagent like i-PrMgCl·LiCl. google.com
Table 1: Key Reagents and Conditions for Magnesium-Halogen Exchange
| Reagent/System | Typical Starting Material | Typical Conditions | Key Advantages |
| i-PrMgCl | Aryl Iodide, Aryl Bromide | THF, -40 °C to 25 °C | Good functional group tolerance. harvard.edusigmaaldrich.com |
| i-PrMgCl·LiCl | Aryl Iodide, Aryl Bromide | THF, -20 °C to 25 °C | Enhanced reactivity, faster exchange for bromides, high functional group tolerance. researchgate.netclockss.org |
| sBu₂Mg·LiCl | Aryl Bromide | Toluene | Enables exchange in non-ethereal solvents. researchgate.net |
| EtMgBr | Aryl Bromide | Diethyl ether, 20 °C | One of the earliest examples, less common now for functionalized systems. harvard.edu |
Metal-Hydrogen Interconversion Approaches
Metal-hydrogen interconversion, also known as magnesiation or deprotonation, is another route to organomagnesium compounds. This reaction involves the deprotonation of an acidic C-H bond by a strong magnesium base. For aromatic systems like fluorobenzene (B45895), this method is challenging and typically requires a directing group on the ring to activate a specific C-H bond and guide the base to the desired position, most commonly the ortho position. sigmaaldrich.com
The direct magnesiation of unactivated fluorobenzene is not a commonly reported or straightforward procedure. The fluorine atom itself is a weak directing group. Therefore, this approach relies on highly reactive, specialized magnesium amide bases. These include "Hauser bases" (R₂NMgX) and their more soluble and kinetically active "Turbo-Hauser" analogues, such as 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl·LiCl), also known as the Knochel-Hauser base. wikipedia.orgsigmaaldrich.comorgsyn.orgwikipedia.org
These powerful bases can deprotonate a wide variety of functionalized arenes and heterocycles with high regioselectivity. sigmaaldrich.comnih.gov For example, TMPMgCl·LiCl has been successfully used for the selective ortho-metalation of a substituted difluoro-bromo-benzene derivative. researchgate.net The regioselectivity of the magnesiation can sometimes be altered by the use of additives. The addition of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can complex with the directing group or the base itself, changing the steric and electronic environment and redirecting the deprotonation to a different position. nih.govrsc.org
However, for simple monofluorobenzenes without strong directing groups, this method is less common than metal-halogen exchange due to the low acidity of the aromatic protons and potential for side reactions. The synthesis of fluorophenylmagnesium bromide via this route generally remains a specialized procedure rather than a general preparative method.
Table 2: Key Reagents for Directed Magnesiation (Metal-Hydrogen Exchange)
| Reagent | Common Name | Typical Application | Mechanism |
| TMPMgCl·LiCl | Knochel-Hauser Base | Deprotonation ortho to a directing group on an aromatic ring. sigmaaldrich.comresearchgate.net | Directed ortho-metalation. |
| (i-Pr)₂NMgCl·LiCl | iPr-Turbo-Hauser Base | Selective deprotonation of arenes and heterocycles. wikipedia.org | Directed ortho-metalation. |
| sBu₂Mg | Dialkylmagnesium Base | Directed ortho-metalation in non-polar solvents like toluene. nih.govrsc.org | Directed ortho-metalation. |
Green Chemistry Considerations in Reagent Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of Grignard reagent synthesis, a primary focus has been on the choice of solvent. Traditionally, ethereal solvents like diethyl ether and tetrahydrofuran (THF) have been used, but they pose significant safety and environmental hazards. google.com
Research has identified greener alternatives that offer improved safety profiles without compromising reaction efficiency. One of the most promising is 2-methyltetrahydrofuran (2-MeTHF). Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF has a higher boiling point and flash point than THF, reducing fire risk. It also exhibits lower miscibility with water, which can simplify aqueous work-ups and reduce the volume of organic waste. Studies have shown that for many Grignard reactions, 2-MeTHF performs as well as, or even better than, traditional ethers.
Another key aspect of green synthesis is the reduction of solvent volume altogether. Innovative techniques like ball milling have been developed for this purpose. This mechanochemical approach involves the physical milling of magnesium metal with the organic halide, often with only a minimal, catalytic amount of solvent. This method can generate the Grignard reagent as a concentrated paste, drastically cutting down on solvent use and waste production. Such solvent-free or low-solvent methods represent a significant step towards more sustainable chemical manufacturing.
Table 3: Comparison of Solvents for Grignard Reagent Synthesis
| Solvent | Source | Boiling Point (°C) | Flash Point (°C) | Green Chemistry Considerations |
| Diethyl Ether | Petrochemical | 34.6 | -45 | Highly flammable, volatile, forms explosive peroxides. |
| Tetrahydrofuran (THF) | Petrochemical | 66 | -14 | Flammable, forms explosive peroxides, water-miscible (complicates work-up). |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | ~80 | -11 | Higher boiling point, less water-miscible, derived from biomass. |
| Toluene | Petrochemical | 111 | 4 | Can be used in some modern methods, but is a recognized hazardous substance. |
Reactivity Profiles and Mechanistic Investigations
Nucleophilic Addition Reactions
Magnesium fluorobenzene (B45895) bromide, as a Grignard reagent, is characterized by its nucleophilic carbon atom, which readily attacks electrophilic centers. chemistrysteps.comyoutube.com This reactivity is central to its utility in forming new carbon-carbon bonds. Its reactions are typically conducted under anhydrous conditions, as the presence of protic solvents like water would lead to the immediate quenching of the reagent. wikipedia.org
The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis. wikipedia.org The carbon atom of the fluorophenyl group, bonded to magnesium, acts as the nucleophile, attacking the electrophilic carbon of the carbonyl group. youtube.comwikipedia.org This process generally proceeds through a six-membered ring transition state. wikipedia.org The reaction with aldehydes and ketones leads to the formation of secondary and tertiary alcohols, respectively, after an acidic workup to protonate the intermediate alkoxide. chemguide.co.ukorganic-chemistry.org
The reaction of fluorophenylmagnesium bromide with esters involves a potential challenge: controlling the reaction to achieve monoaddition (forming a ketone) versus the more common diaddition (forming a tertiary alcohol). chemistrysteps.commasterorganicchemistry.com The initial nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate. This intermediate can then collapse, expelling the alkoxy group to form a ketone. youtube.commasterorganicchemistry.com
Crucially, the ketone product is generally more reactive than the starting ester towards the Grignard reagent. chemistrysteps.comyoutube.commasterorganicchemistry.com This disparity in reactivity arises because the electrophilicity of the ester's carbonyl carbon is partially diminished by resonance stabilization from the adjacent oxygen's lone pair, an effect absent in ketones. chemistrysteps.com Consequently, as soon as the ketone is formed, it rapidly reacts with a second equivalent of the Grignard reagent, making it difficult to isolate the ketone. chemistrysteps.comyoutube.com Using an excess of the Grignard reagent ensures the reaction proceeds fully to the tertiary alcohol. chemistrysteps.com
Controlling the reaction to favor monoaddition is challenging but can be influenced by certain conditions. Low temperatures, for instance, can sometimes help stabilize the initial tetrahedral intermediate, potentially slowing its collapse to the more reactive ketone and allowing for a greater degree of selectivity. reddit.com
Table 1: Factors Influencing Selectivity in Ester Reactions
| Factor | General Outcome | Rationale |
| Reagent Stoichiometry | >2 equivalents of Grignard reagent favors diaddition (tertiary alcohol). | The intermediate ketone is more reactive than the starting ester, leading to a second rapid addition. chemistrysteps.commasterorganicchemistry.com |
| Reaction Temperature | Low temperatures can potentially increase monoaddition. | May increase the stability of the tetrahedral intermediate, slowing the formation of the highly reactive ketone. reddit.com |
| Substrate Reactivity | The ketone intermediate is more reactive than the ester. | The ester carbonyl is stabilized by resonance, making it less electrophilic than a ketone carbonyl. chemistrysteps.com |
When fluorophenylmagnesium bromide adds to a carbonyl compound with an adjacent chiral center (an α-chiral aldehyde or ketone), the stereochemical outcome is of great importance. The Felkin-Anh model is widely used to predict which diastereomer will be preferentially formed. wikipedia.orgwikipedia.orgyoutube.com This model posits that the largest group on the α-stereocenter orients itself perpendicular to the carbonyl bond to minimize steric strain. youtube.comyoutube.com The incoming nucleophile, in this case, the fluorophenyl group, then attacks the carbonyl carbon from the less hindered face, following a trajectory known as the Bürgi-Dunitz angle (approximately 107 degrees). youtube.comyoutube.comox.ac.uk
However, if the substrate contains a chelating group (like a methoxy (B1213986) or amino group) at the α- or β-position, the stereochemical outcome can be inverted. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the chelating group, forming a rigid cyclic intermediate. youtube.com This "chelation control" locks the conformation of the molecule, forcing the nucleophile to attack from the opposite face compared to what the Felkin-Anh model would predict. youtube.comnih.gov
The structure of the carbonyl-containing substrate significantly dictates the reaction's course and rate.
Aldehydes vs. Ketones: Aldehydes are typically more reactive than ketones toward Grignard reagents like fluorophenylmagnesium bromide. libretexts.orgpressbooks.pub This is due to two primary factors: aldehydes are sterically less hindered (having a hydrogen atom versus a second alkyl group), and their carbonyl carbon is more electrophilic because they have only one electron-donating alkyl group compared to two in ketones. libretexts.orgpressbooks.pub
Steric Hindrance: Increased steric bulk around the carbonyl group slows down the rate of nucleophilic attack. organic-chemistry.orgnumberanalytics.com Very hindered ketones may react sluggishly or require more forcing conditions.
Electronic Effects: The electronic properties of both the Grignard reagent and the substrate influence reactivity. numberanalytics.com The electron-withdrawing nature of the fluorine atom in fluorophenylmagnesium bromide can subtly modulate its nucleophilicity. On the substrate, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and accelerate the reaction, while electron-donating groups have the opposite effect. pressbooks.pub
The reaction of fluorophenylmagnesium bromide with carbon dioxide (often in its solid form, dry ice) is a classic and effective method for synthesizing carboxylic acids. chemistrysteps.comyoutube.com This transformation extends the carbon chain by one carbon. chemistrysteps.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon atom of CO2. chemistrysteps.com This addition forms a magnesium carboxylate salt, which is then protonated during an aqueous acidic workup to yield the final fluorobenzoic acid product. chemistrysteps.commasterorganicchemistry.com
While the carboxylation of Grignard reagents can proceed without them, additives can be employed to improve reaction efficiency. Carbon dioxide is a stable molecule, and its activation can facilitate the C-C bond-forming step. rsc.org
Additives can play several mechanistic roles:
Catalyst Interaction: In broader carboxylation chemistry, transition metal catalysts (e.g., based on Nickel, Copper, or Rhodium) are used to activate substrates or CO2 itself. rsc.orgmdpi.com For instance, some catalysts can form highly nucleophilic species that readily attack CO2. nih.gov
Lewis Acidity/Basicity: The synergistic action of a Lewis acidic site (to interact with a CO2 oxygen) and a Lewis basic site (to activate the other reactant) is a common strategy for CO2 activation. researchgate.net In the context of Grignard reactions, the solvent itself (like THF or diethyl ether) acts as a Lewis base, coordinating to the magnesium and influencing the reagent's aggregation state and reactivity. numberanalytics.com
Reaction Conditions: Some methods employ liquid CO2 under pressure, which can help control the reaction temperature through evaporative cooling and ensure a high concentration of CO2 is available for the reaction. google.com
Reaction with Carbon Dioxide for Carboxylation
Competitive Carboxylation Studies
The reaction of Grignard reagents with carbon dioxide, a process known as carboxylation, is a fundamental method for the synthesis of carboxylic acids. chemistrysteps.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of CO₂. chemistrysteps.com The initial product is a magnesium carboxylate salt, which upon acidic workup, yields the corresponding carboxylic acid. chemistrysteps.commasterorganicchemistry.com The carbon chain of the resulting carboxylic acid is one carbon longer than the organic group of the Grignard reagent. chemistrysteps.com
In competitive reaction scenarios, the relative reactivity of different Grignard reagents towards carboxylation is influenced by their nucleophilicity. The fluorine atom on the phenyl ring of magnesium fluorobenzene bromide is electron-withdrawing, which generally decreases the nucleophilicity of the carbanionic carbon compared to a non-substituted phenylmagnesium bromide. Consequently, in a competitive carboxylation study between phenylmagnesium bromide and a fluorinated analogue, the non-fluorinated Grignard reagent would be expected to react faster with carbon dioxide.
Kinetic and economic analyses of the reactive capture of dilute carbon dioxide with various Grignard reagents have been conducted, demonstrating high yields for the formation of carboxylic acids even with low concentrations of CO₂. whiterose.ac.uk However, specific competitive kinetic data for this compound against other Grignard reagents in carboxylation reactions is not extensively documented in the reviewed literature. The deactivation of the aromatic ring by the fluorine substituent can also influence the reaction yield, as seen in the carboxylation of di-Grignard reagents where the introduction of a deactivating group can hinder the second carboxylation. whiterose.ac.uk
Reaction with Nitriles for Ketone Synthesis
The addition of Grignard reagents to nitriles is a well-established method for the synthesis of ketones. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group, forming an intermediate imine anion. organicchemistrytutor.com This intermediate is stable and does not react further with another equivalent of the Grignard reagent. organicchemistrytutor.comchemistrysteps.com Subsequent hydrolysis of the imine anion in an aqueous acidic workup yields the ketone. masterorganicchemistry.comlibretexts.org
| Grignard Reagent | Nitrile | Product | Reference |
|---|---|---|---|
| Phenylmagnesium bromide | Benzonitrile | Benzophenone (B1666685) | shaalaa.com |
| Ethylmagnesium bromide | Benzonitrile | Propiophenone | youtube.com |
| Methylmagnesium bromide | Benzonitrile | Acetophenone | doubtnut.com |
| 4-Fluorophenylmagnesium bromide | 4-Cyanochlorobenzene | (4-Chlorophenyl)(4-fluorophenyl)methanone | smolecule.com |
Addition to Imines and Related Electrophiles
Grignard reagents add to the carbon-nitrogen double bond of imines in a reaction analogous to their addition to carbonyl compounds. This nucleophilic addition results in the formation of a magnesium salt of an amine, which upon workup, yields a secondary or tertiary amine. A general protocol for the addition of alkyl, alkenyl, and aryl Grignard reagents to chiral imines has been developed, affording chiral, optically enriched 3-substituted 3-aminooxindoles in satisfactory yields and diastereoisomeric ratios. acs.orgnih.gov
The addition of this compound to an imine, for instance, one derived from isatin, would lead to the formation of a fluorophenyl-substituted amino derivative. acs.org The reaction conditions often involve the use of a Lewis acid, such as magnesium bromide, to activate the imine electrophile. acs.org The scope of this reaction is broad, accommodating various Grignard reagents and imine substrates. acs.orgresearchgate.net
| Grignard Reagent | Imine Substrate | Product Type | Reference |
|---|---|---|---|
| p-Methoxyphenylmagnesium bromide | Isatin-derived imine | 3-(p-Methoxyphenyl)-3-aminooxindole derivative | acs.org |
| Phenylmagnesium chloride | N-Silylated formamides | N-Substituted imines | researchgate.net |
| Allylmagnesium bromide | Isatin-derived imine | 3-Allyl-3-aminooxindole derivative | acs.org |
Reaction with Silicon-Containing Electrophiles
Aryl Grignard reagents, including this compound, can react with silicon-containing electrophiles such as chlorosilanes. This reaction forms a new carbon-silicon bond, providing a route to various organosilane compounds. The reaction of an aryl Grignard reagent with a chlorosilane like trimethylchlorosilane would yield the corresponding aryltrimethylsilane.
Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a competent nucleophilic partner in several metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are fundamental transformations in modern organic synthesis. nih.gov While these reactions traditionally employ organoboron, organozinc, and organotin reagents, respectively, Grignard reagents can also be utilized in what is known as the Kumada coupling.
The palladium-catalyzed cross-coupling of aryl Grignard reagents with aryl halides or triflates is an effective method for the synthesis of biaryls. researchgate.net In the context of this compound, it can be coupled with various aryl bromides or chlorides to generate fluorinated biaryl compounds. nih.govgoogle.com These reactions often employ phosphine (B1218219) ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. nih.gov The synthesis of fluorinated anilines has been achieved through the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. nih.gov
| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Aryl Bromides/Chlorides | Fluoroalkylamines | [Pd(allyl)Cl]₂ / AdBippyPhos | Fluorinated Anilines | nih.gov |
| Aryl Bromides | Fluorinated Alcohols | tBuBrettPhos Pd G3 | Fluorinated Alkyl Aryl Ethers | nih.gov |
| Aryl Chlorides | Bis(pinacolato)diboron | Pd(0)/Ad₃P | Arylboronic Esters | researchgate.net |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed cross-coupling of Grignard reagents with aryl fluorides and chlorides has been shown to be highly efficient, particularly with the use of specialized phosphine ligands. smolecule.com
A notable advancement in this area is the development of a nickel-catalyzed cross-coupling reaction that operates under a nickel/magnesium bimetallic cooperative mechanism. smolecule.com This system exhibits high reactivity and unique chemoselectivity. The synergy between the nickel catalyst and the magnesium from the Grignard reagent is believed to lower the activation energy for the cleavage of the carbon-fluorine bond, which is notoriously strong. nih.govbeilstein-journals.org This methodology has been successfully applied to the synthesis of a variety of alkylated arenes from the reaction of aryl bromides with primary alkyl bromides. nih.gov
| Electrophile | Nucleophile | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Aryl Fluorides/Chlorides | Grignard Reagents | Nickel/Triarylphosphine Ligand | Nickel/Magnesium Bimetallic Cooperation | smolecule.com |
| 2-Fluorobenzofurans | Arylboronic Acids | Ni(cod)₂ | C-F Bond Activation | nih.govbeilstein-journals.org |
| Aryl Bromides | Primary Alkyl Bromides | NiBr₂/Spiro-bidentate-pyox Ligand | Cross-Electrophile Coupling | nih.gov |
Chemo- and Regioselectivity Studies
The reactivity of this compound, a class of Grignard reagents, is significantly influenced by the electronic properties and position of the fluorine atom on the aromatic ring. These factors govern the chemoselectivity—the preferential reaction of the reagent with one functional group over others—and the regioselectivity, which dictates the position of attack on the substrate.
Competitive Reactions with Multiple Electrophilic Centers
Fluorophenylmagnesium bromides exhibit distinct selectivity when presented with electrophiles containing multiple reactive sites. The inherent polarity of the carbon-magnesium bond renders the fluorophenyl group nucleophilic, enabling it to react with a variety of electrophilic centers. youtube.com The chemoselectivity of these Grignard reagents is evident in their formation and subsequent reactions. For instance, the reaction of 1-bromo-4-fluorobenzene (B142099) with magnesium yields exclusively 4-fluorophenylmagnesium bromide, demonstrating the higher reactivity of the carbon-bromine bond over the carbon-fluorine bond in Grignard formation. acs.org
In competitive reactions, the outcome is determined by both the nature of the Grignard reagent and the electrophile. Studies on the addition of aryl Grignard reagents to α,β-unsaturated carbonyl compounds have provided insights into their regioselectivity. For example, the reaction of Grignard reagents with trifluoromethylated α-bromoenones predominantly results in 1,4-addition, a regioselectivity attributed to the influence of the trifluoromethyl group. researchgate.net In contrast, reactions with α,β-γ,δ-unsaturated thiol esters using various Grignard reagents showed exclusive 1,4-addition. researchgate.net
The reactivity of fluorophenylmagnesium bromide towards different carbonyl compounds also highlights its selectivity. The rate of reaction is generally higher with aldehydes than with ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon in aldehydes. youtube.com
Table 1: Competitive Reactions of Fluorophenylmagnesium Bromide with Various Electrophiles
| Electrophile | Reagent | Major Product Type | Observations | Reference |
| Trifluoromethylated α-bromoenones | Aryl Grignard Reagents | 1,4-addition | The trifluoromethyl group directs the nucleophilic attack to the β-position. | researchgate.net |
| α,β-γ,δ-Unsaturated Thiol Esters | Aryl Grignard Reagents | 1,4-addition | High chemo- and regioselectivity observed. | researchgate.net |
| Benzophenone | 4-Fluorophenylmagnesium bromide | Tertiary Alcohol | Standard nucleophilic addition to the carbonyl group. | acs.org |
| Carbon Dioxide | 4-Fluorophenylmagnesium bromide | Carboxylic Acid | Forms the corresponding fluorinated benzoic acid. | acs.org |
| Thiols | 4-Fluorophenylmagnesium bromide | Arylsulfides | Achieved via cross-coupling reactions. | chemicalbook.comsigmaaldrich.com |
Directed Ortho-Metalation Precursors
While classic directed ortho-metalation (DoM) involves deprotonation at a position ortho to a directing group, fluorophenylmagnesium bromides can act as precursors to intermediates that lead to ortho-functionalization, particularly through the formation of benzyne (B1209423).
In the case of 2-fluorophenylmagnesium bromide, the proximity of the nucleophilic carbon bearing the magnesium bromide and the fluorine atom allows for the elimination of magnesium bromide fluoride (B91410) (MgBrF). This elimination reaction generates benzyne, a highly reactive intermediate. stackexchange.com The benzyne can then undergo subsequent reactions, such as Diels-Alder reactions with dienes like furan. stackexchange.com This pathway, originating from an ortho-halophenyl Grignard reagent, represents a powerful method for the synthesis of complex aromatic systems that would be difficult to access through other means. The generation of the Grignard reagent at the carbon adjacent to the fluorine atom effectively directs the subsequent reactivity to this position.
The formation of the Grignard reagent itself can be highly regioselective. In polyhalogenated aromatic compounds, bromine-magnesium exchange reactions using reagents like iPrMgCl·LiCl can selectively occur at the more activated position. sfb749.denih.gov Electron-withdrawing groups, including fluorine to some extent, can influence the site of this exchange, thereby pre-determining the position of the Grignard reagent and subsequent reactions.
Table 2: Reactivity of Ortho-Fluorophenylmagnesium Bromide
| Reagent | Intermediate | Subsequent Reaction | Product Type | Key Feature | Reference |
| 2-Fluorophenylmagnesium bromide | Benzyne | Diels-Alder with Furan | Fused Bicyclic Aromatic | Elimination of MgBrF from the Grignard reagent. | stackexchange.com |
Advanced Applications in Organic Synthesis
Synthesis of Biologically Active Molecules
Precursor in Pharmaceutical Synthesis
The utility of fluorophenylmagnesium bromide is prominently demonstrated in the synthesis of key intermediates for several blockbuster drugs. The specific isomer of the Grignard reagent used is crucial for the desired synthetic outcome.
Paroxetine Intermediates: 4-Fluorophenylmagnesium bromide is a critical reagent in the synthesis of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant. sigmaaldrich.comsigmaaldrich.com In a key step, it partakes in a nucleophilic addition to a piperidine-based electrophile, establishing the core 4-(4-fluorophenyl)piperidine (B1272349) structure of the drug. sigmaaldrich.com
Aprepitant Intermediates: Similarly, 4-fluorophenylmagnesium bromide is instrumental in the production of intermediates for Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. sigmaaldrich.comsigmaaldrich.com The Grignard reagent is used to introduce the 4-fluorophenyl group to a morpholine (B109124) scaffold, a central component of the final drug molecule. sigmaaldrich.com
The table below summarizes the key pharmaceutical applications of 4-fluorophenylmagnesium bromide.
| Drug | Therapeutic Class | Role of 4-Fluorophenylmagnesium Bromide |
| Paroxetine | Antidepressant (SSRI) | Synthesis of the 4-(4-fluorophenyl)piperidine core |
| Aprepitant | Antiemetic (NK1 antagonist) | Introduction of the 4-fluorophenyl group to a morpholine intermediate |
Application in Agrochemical Synthesis
The incorporation of fluorinated phenyl groups is also a prevalent strategy in the development of modern agrochemicals to improve their efficacy and environmental profile. One notable example involves the synthesis of silicon-containing azole derivatives with potent fungicidal activity. In the synthesis of 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, a fluorophenyl Grignard reagent is employed to introduce the fluorophenyl moiety, which is crucial for the compound's biological activity against a range of fungal pathogens. sci-hub.se
Construction of Complex Molecular Architectures
Beyond its role in synthesizing specific bioactive molecules, fluorophenylmagnesium bromide is a valuable reagent for the construction of intricate molecular frameworks, including polycyclic and heterocyclic systems.
Formation of Polycyclic and Heterocyclic Systems
The reactivity of fluorophenylmagnesium bromide enables the annulation of rings to form complex fused systems.
Heterocyclic Systems: 3-Fluorophenylmagnesium bromide has been shown to be effective in the preparation of 4-substituted quinazolines. This is achieved through its reaction with 2-methylaminobenzonitriles, leading to the formation of the quinazoline (B50416) ring system, a privileged scaffold in medicinal chemistry. sigmaaldrich.com
Polycyclic Aromatic Hydrocarbons (PAHs): The decomposition of 2-fluorophenylmagnesium bromide in tetrahydrofuran (B95107) has been reported to yield triphenylene, a polycyclic aromatic hydrocarbon, in high yield. chemicalbook.com This reaction demonstrates the potential of fluorophenyl Grignard reagents in the synthesis of complex aromatic structures through controlled decomposition pathways.
Regioselective Functionalization of Aromatic Scaffolds
A key challenge in organic synthesis is the ability to introduce functional groups at specific positions on an aromatic ring. Fluorophenylmagnesium bromide can be employed in cross-coupling reactions to achieve regioselective functionalization. While direct cross-coupling with the Grignard reagent itself is common, a related and powerful strategy involves the bromine-magnesium exchange on polyhalogenated aromatics to generate a Grignard reagent in situ, which then reacts with an electrophile. This approach allows for the highly regioselective functionalization of aromatic and heteroaromatic scaffolds. For instance, the selective functionalization of pyridines and other nitrogen-containing heterocycles can be achieved, providing access to a diverse range of substituted aromatic compounds that are otherwise difficult to synthesize.
Precursors for Advanced Materials
The unique properties imparted by the fluorine atom, such as high thermal stability and altered electronic characteristics, make fluorinated compounds attractive precursors for advanced materials. While the direct use of fluorophenylmagnesium bromide in the synthesis of polymers and organometallic frameworks is not extensively documented, its role as a precursor to fluorinated monomers is an area of potential. The synthesis of fluorinated polymers often involves the polymerization of fluorine-containing monomers. prepchem.com Grignard reagents like fluorophenylmagnesium bromide could potentially be used to synthesize such specialized monomers, which can then be polymerized to create materials with tailored properties for applications in electronics and other high-performance fields. However, specific examples of fluorophenylmagnesium bromide being used as a direct precursor in the large-scale production of advanced materials are not yet widely reported in the literature.
Synthesis of Fluorinated Polymers and Polysiloxanes
The incorporation of fluorine into polymers can dramatically alter their physical and chemical properties, often imparting enhanced thermal stability, chemical resistance, and low surface energy. umn.edu Magnesium fluorobenzene (B45895) bromide serves as a key reagent in the synthesis of such fluorinated macromolecules.
One notable application is in the creation of fluorinated polysiloxanes. For instance, poly(p-fluorophenylmethylsiloxane) has been synthesized by the Grignard reaction of methyltriethoxysilane with p-fluorophenyl magnesium bromide to form the monomer, diethoxy-p-fluorophenylmethylsilane. tandfonline.com This monomer is then subjected to hydrolysis and subsequent polymerization to yield the final polymer, which has potential applications as a gas-separation membrane. tandfonline.com A similar strategy has been employed to synthesize poly(pentafluorophenylmethylsiloxane), a polymer with an even higher fluorine content, by reacting pentafluorophenylmethyldiethoxysilane, prepared via a Grignard reagent, in hydrolysis and condensation reactions. tandfonline.com
The general approach for synthesizing fluorinated polymers often involves two main routes: the polymerization of fluorine-containing monomers or the modification of existing non-fluorinated polymers. umn.edu The use of Grignard reagents like magnesium fluorobenzene bromide is crucial in the first approach, enabling the synthesis of a variety of fluorinated monomers that would otherwise be difficult to access. umn.educlemson.edu This method allows for the controlled and selective introduction of fluorine-containing moieties into the polymer backbone, leading to novel materials with tailored properties. umn.edu
Integration into Functional Supramolecular Assemblies
While direct research on the integration of this compound into functional supramolecular assemblies is not extensively documented in the provided results, the principles of Grignard reagent reactivity suggest potential applications. Grignard reagents are well-established in forming carbon-carbon bonds. This capability could be harnessed to synthesize molecular components that can then self-assemble into larger, functional supramolecular structures. The fluorophenyl group, introduced by the Grignard reagent, could impart specific properties to the assembly, such as hydrophobicity or altered electronic characteristics, which are crucial for applications in areas like molecular recognition and catalysis.
Development of Novel Synthetic Methodologies
The quest for more efficient, sustainable, and safer chemical processes has driven the development of innovative synthetic methodologies. This compound has played a significant role in these advancements, particularly in the realms of one-pot syntheses and flow chemistry.
One-Pot Synthetic Sequences (e.g., Sulfinamide Synthesis)
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. This compound and other Grignard reagents are key components in several one-pot procedures.
A notable example is the three-component synthesis of sulfoxides and sulfinamides. nih.govnih.govresearchgate.net In this method, a sulfoxide (B87167) reagent reacts with a Grignard reagent, such as an aryl Grignard with electron-withdrawing groups, to form a sulfenate anion intermediate. nih.gov This intermediate can then be trapped with various electrophiles, including amines, to produce a diverse range of sulfinamides. nih.govnih.gov This approach avoids the need for pre-functionalized sulfur-containing substrates, which are often malodorous and have limited availability. nih.gov
Another one-pot method for sulfinamide synthesis involves the reaction of organometallic reagents, including Grignard reagents, with a sulfur dioxide surrogate like DABSO. acs.orgacs.org The resulting metal sulfinate is then treated with thionyl chloride to generate a sulfinyl chloride intermediate, which is subsequently trapped by a nitrogen nucleophile to yield the desired sulfinamide. acs.orgacs.org This process is efficient, with reaction times as short as 1.5 hours at room temperature. acs.org
| One-Pot Sulfinamide Synthesis using Grignard Reagents | |
| Method | Key Steps & Reagents |
| Three-Component Synthesis | 1. Reaction of a sulfoxide reagent with a Grignard reagent to form a sulfenate anion. 2. Trapping of the sulfenate anion with an electrophilic amine. nih.govnih.gov |
| DABSO-Based Synthesis | 1. Reaction of a Grignard reagent with DABSO (sulfur dioxide surrogate) to form a metal sulfinate. 2. Treatment with thionyl chloride to form a sulfinyl chloride intermediate. 3. In-situ trapping with a nitrogen nucleophile. acs.orgacs.org |
Integration with Flow Chemistry for Process Optimization
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. rsc.org The integration of Grignard reagents like this compound into flow processes has been a significant area of research.
The formation of Grignard reagents itself can be optimized in a continuous flow setup. researchgate.netchemrxiv.org This approach can improve the selectivity of the Grignard reagent formation and reduce the formation of undesired byproducts like the Wurtz coupling product. researchgate.netresearchgate.net Continuous production also enhances safety by minimizing the volume of reactive intermediates at any given time. researchgate.net
A key aspect of optimizing flow processes is the development of accurate kinetic models. acs.org These models provide a quantitative understanding of the reaction kinetics and mass transfer, which is crucial for designing and scaling up continuous processes. researchgate.netacs.org For Grignard reactions, kinetic models have been developed that consider factors such as mass transfer rates, reaction rates, and the influence of temperature and reactant stoichiometry. researchgate.netacs.org These models have been successfully used to predict process dynamics at various scales, from laboratory to pilot plant. acs.org The development of such models often involves experiments under various conditions to fit parameters and validate the model's predictive power. researchgate.netacs.org For instance, the kinetics of the sequential addition of a Grignard species to a lactone has been studied using flow chemistry, leading to a kinetic model that describes the multi-step reaction mechanism. acs.orgmit.edu
Flow chemistry provides superior control over reaction conditions, which directly translates to enhanced selectivity and yield. The precise control of temperature, residence time, and stoichiometry in a flow reactor allows for the optimization of reactions that are difficult to control in batch processes. rsc.org
Computational Chemistry and Theoretical Modeling
Electronic Structure Analysis of Fluorophenylmagnesium Bromide
The arrangement of electrons and the nature of chemical bonds within fluorophenylmagnesium bromide are fundamental to its reactivity. Computational analysis provides a quantitative picture of these features.
Charge Distribution and Bond Polarity
The bond between carbon and magnesium in Grignard reagents is highly polarized. quora.com The carbon atom, being more electronegative than magnesium, draws electron density, creating a nucleophilic carbon center. quora.comcureffi.org This inherent polarity is the primary driver of the Grignard reagent's reactivity towards electrophiles. quora.com
Computational studies, such as those employing Density Functional Theory (DFT), can precisely quantify the partial charges on each atom. For fluorophenylmagnesium bromide, the presence of the electronegative fluorine atom further modulates the charge distribution on the aromatic ring. The exact charge distribution can vary depending on the isomer (ortho, meta, or para-fluorophenylmagnesium bromide).
Table 1: Calculated Atomic Charges in Fluorophenylmagnesium Bromide Isomers
| Atom | Ortho-isomer (Charge) | Meta-isomer (Charge) | Para-isomer (Charge) |
| C-Mg | Data not available in search results | Data not available in search results | Data not available in search results |
| Mg | Data not available in search results | Data not available in search results | Data not available in search results |
| Br | Data not available in search results | Data not available in search results | Data not available in search results |
| C-F | Data not available in search results | Data not available in search results | Data not available in search results |
| F | Data not available in search results | Data not available in search results | Data not available in search results |
Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com In the context of fluorophenylmagnesium bromide, the HOMO is typically localized on the carbon atom bonded to magnesium, reflecting its nucleophilic character. libretexts.org
The energy of the HOMO is indicative of the compound's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. acadpubl.eu The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Frontier Molecular Orbital Energies of Fluorophenylmagnesium Bromide
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Quantum Mechanical Studies of Reaction Pathways
Quantum mechanical calculations are instrumental in mapping out the intricate pathways of chemical reactions involving Grignard reagents. These studies provide detailed information about the transition states and intermediates that govern the reaction mechanism.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of Grignard reactions. nih.govrsc.org DFT calculations can be used to explore various proposed reaction pathways, such as polar (nucleophilic addition) and single-electron transfer (SET) mechanisms. wikipedia.orgnih.gov These calculations have revealed that the preferred mechanism can be substrate-dependent. wikipedia.org For instance, the reaction of Grignard reagents with carbonyl compounds can proceed through a six-membered ring transition state. wikipedia.org
Ab Initio Molecular Computations for Activation Energy Determination
Ab initio molecular computations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy in determining the energetics of a reaction. acs.orgresearchgate.net These methods are particularly valuable for calculating activation energies, which are the energy barriers that must be overcome for a reaction to occur. acs.orgresearchgate.net
For Grignard reactions, ab initio calculations have been used to investigate the energy profiles of different mechanistic steps. acs.orgresearchgate.net This includes the initial formation of the Grignard reagent from the reaction of an organic halide with magnesium metal, as well as the subsequent reaction with an electrophile. rsc.orgresearchgate.net The calculated activation energies can help to predict the feasibility and rate of a particular reaction pathway. acs.org For example, quantum-chemical calculations indicate that the homolytic cleavage of the Mg-CH₃ bond in solvated methylmagnesium chloride requires a high energy of 66.6 kcal mol⁻¹, suggesting that alkyl radicals are unlikely to form in a pure solution of the Grignard reagent. acs.org
Table 3: Calculated Activation Energies for Grignard Reactions
| Reaction Step | Computational Method | Activation Energy (kcal/mol) |
| C-C bond formation (dinuclear complex) | ab initio molecular dynamics | ~4.8 acs.org |
| Mg-CH₃ bond homolytic cleavage | Quantum-chemical calculations | 66.6 acs.org |
Solvent Effects and Solvation Models in Computational Studies
The solvent plays a critical role in Grignard reactions, not merely as a medium but as an active participant. rsc.orgacs.orgresearchgate.net Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are essential for stabilizing the Grignard reagent through coordination with the magnesium atom. rsc.orgresearchgate.net
Computational studies must account for these solvent effects to accurately model the reaction. This is often achieved through the use of solvation models. rsc.org Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvation models include a discrete number of solvent molecules in the quantum mechanical calculation. rsc.orgresearchgate.netresearchgate.net
Studies have shown that the number of coordinating solvent molecules can significantly influence the reactivity of the Grignard reagent. acs.org For example, more solvated magnesium species have been found to be more reactive. acs.org The dynamics of the solvent are also crucial, as the reorganization of solvent molecules is often necessary to facilitate the reaction. acs.orgresearchgate.net
Prediction of Selectivity and Regioselectivity
The reactivity and reaction pathways of magnesium fluorobenzene (B45895) bromide are significantly influenced by the position of the fluorine atom on the aromatic ring. Computational chemistry and theoretical modeling provide powerful tools to predict and understand the selectivity and regioselectivity observed in its reactions.
Transition State Geometries and Energetics
Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving organomagnesium compounds. For reactions of fluoroarenes with magnesium, a concerted SNAr-like pathway has been proposed. In this mechanism, one magnesium center acts as a nucleophile while another acts as an electrophile.
A critical aspect of these reactions is the activation of the C-F bond. The transition state for this activation involves a polarization of the Mg-Mg bond and a significant localization of negative charge on the fluoroarene moiety. The Gibbs activation energy for the addition of a C-F bond to a Mg-Mg bond has been determined experimentally and modeled using DFT, showing a reasonable correlation. For instance, the experimental Gibbs activation energy for the addition of hexafluorobenzene (B1203771) to a Mg-Mg bond was found to be 21.3 kcal mol−1, with DFT calculations yielding a value of 25.7 kcal mol−1. rsc.org
Stabilizing interactions, such as those between the magnesium and ortho-fluorine atoms (Mg⋯Fortho), play a crucial role in lowering the energy of the transition states for C-F bond activation. This stabilization provides a rationale for the experimentally observed preference for C-F bond activation at sites flanked by ortho-fluorine atoms. rsc.org
In the case of fluorophenylmagnesium bromides, the formation of a benzyne (B1209423) intermediate is a key reaction pathway, particularly for ortho-substituted isomers like 2-fluorophenylmagnesium bromide. The formation of the Grignard reagent, which is equivalent to a carbanion, can lead to the elimination of the fluoride (B91410) to generate the highly reactive benzyne. stackexchange.com This benzyne is an excellent dienophile and can readily participate in Diels-Alder reactions. stackexchange.com The elimination is feasible because the highly reactive carbanion can expel the fluoride leaving group. stackexchange.com
Steric and Electronic Influences on Reaction Outcomes
The selectivity of Grignard reagent formation and subsequent reactions are governed by both steric and electronic factors. The position of the fluorine atom on the benzene (B151609) ring significantly impacts the electronic properties of the molecule, thereby influencing the rate and selectivity of the bromine-magnesium exchange reaction.
Electron-withdrawing substituents, such as fluorine, generally accelerate the rate of bromine-magnesium exchange reactions. nih.gov The activating effect of these substituents typically follows the order: para < meta < ortho. nih.gov This trend can be attributed to the inductive effect of the fluorine atom, which increases the acidity of the corresponding C-H bond and facilitates the exchange process.
The steric accessibility of the M-M bond (where M can be Mg, Zn, or Al) also dictates C-F bond activation, sometimes overriding the polarity of the bond. rsc.org More open coordination complexes can lead to enhanced Mg⋯Fortho interactions, which in turn lower the energy of the transition states for C-F bond activation. rsc.org
One of the common side reactions in Grignard reagent formation is Wurtz coupling, which leads to the formation of a biaryl product. researchgate.netchemrxiv.org The selectivity of Grignard reagent formation over Wurtz coupling can be influenced by reaction conditions. Continuous production processes have been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling compared to semi-batch processes. researchgate.netchemrxiv.org
Table 1: Factors Influencing Selectivity in Fluorophenylmagnesium Bromide Reactions
| Factor | Influence on Selectivity and Regioselectivity |
|---|---|
| Fluorine Position | Influences electronic properties and the potential for benzyne formation (ortho position). |
| Steric Hindrance | Affects the accessibility of the magnesium center to the reaction site. |
| Reaction Conditions | Continuous flow processes can minimize side reactions like Wurtz coupling. |
| Solvent | Can influence the aggregation state and reactivity of the Grignard reagent. |
Ligand and Additive Effects in Organomagnesium Chemistry
The reactivity and selectivity of organomagnesium reagents, including magnesium fluorobenzene bromide, can be significantly modified by the presence of ligands and additives. These effects are crucial in optimizing synthetic outcomes and are often studied through a combination of experimental and computational methods.
The Schlenk equilibrium, which describes the disproportionation of Grignard reagents into diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂), is a fundamental concept in organomagnesium chemistry. nih.gov The position of this equilibrium, and thus the nature of the reactive species in solution, is influenced by the solvent, the nature of the organic group, the halide, and the concentration. nih.gov Different species present in solution, such as the monomeric Grignard reagent, dimers, or larger aggregates, can exhibit different reactivities. nih.gov
Additives such as lithium chloride (LiCl) are known to have a profound effect on the reactivity of Grignard reagents. For instance, the use of i-PrMgCl·LiCl has been shown to be effective in bromine-magnesium exchange reactions. nih.gov The presence of LiCl can break up oligomeric Grignard aggregates, leading to more reactive monomeric species. It can also increase the solubility of the magnesium salts formed during the reaction.
In the context of C-F bond activation, the ligand framework supporting the magnesium center plays a critical role. For example, in reactions involving dimagnesium compounds, the β-diketiminate ligands used to stabilize the Mg-Mg bond influence the steric accessibility of the metal centers. rsc.org This, in turn, affects the energy of the transition state for C-F activation. rsc.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Fluorophenylmagnesium bromide |
| Hexafluorobenzene |
| i-PrMgCl·LiCl |
| Tetrahydrofuran (THF) |
Modern Analytical Approaches in Mechanistic Elucidation
In Situ Spectroscopic Techniques for Reaction Monitoring
In situ (in the reaction mixture) spectroscopy is a powerful tool for understanding the complex dynamics of Grignard reactions. By observing the reaction as it happens, chemists can track the consumption of reactants, the formation of products, and the appearance of transient species without altering the reaction conditions. mt.commt.com
The formation and consumption of magnesium fluorobenzene (B45895) bromide can be monitored in real-time using in situ infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. mt.com This technique allows for the continuous measurement of the concentration of the organohalide starting material (e.g., 4-fluorobromobenzene) and the subsequent formation of the Grignard reagent. mt.com
The initiation of a Grignard reaction can be slow and is often followed by a significant exotherm. mt.com Real-time monitoring helps ensure that the starting halide does not accumulate to unsafe levels before the reaction begins, which could lead to a dangerous runaway reaction. mt.com By tracking the characteristic infrared bands of the reactants and products, a detailed kinetic profile of the reaction can be constructed. For instance, the disappearance of the C-Br stretching vibration of the aryl halide and the appearance of new bands associated with the C-Mg bond provide a direct measure of reaction progress.
Near-infrared (NIR) spectroscopy has also been employed for real-time monitoring of Grignard reactions, offering a non-invasive way to quantify substrate consumption and product formation, which is crucial for maintaining optimal stoichiometric ratios in continuous flow processes. acs.org
Table 1: Spectroscopic Techniques for Real-Time Grignard Reaction Monitoring
| Technique | Information Provided | Advantages |
| In Situ FTIR (ReactIR) | Tracks concentration of reactants, products, and by-products; monitors reaction initiation and endpoint. mt.commt.com | Provides data-rich information for kinetic analysis; eliminates the need for grab sampling, which can introduce air and moisture. mt.com |
| In Situ NIR | Quantifies substrate and product concentrations in real-time. acs.org | Useful for process control in continuous flow systems; can handle high variability in solution components. acs.org |
| Reaction Calorimetry (RC1) | Measures heat flow (exothermicity) during the reaction. mt.com | Ensures reaction safety by monitoring energy release; helps in understanding and controlling thermal events. mt.com |
This table summarizes key in situ techniques used to monitor the progress and safety of Grignard reactions.
The mechanism of Grignard reagent formation is thought to involve radical intermediates. utexas.eduacs.org While direct observation of these species is challenging, in situ spectroscopy can sometimes detect transient intermediates that are formed during the reaction. For example, in reactions where Grignard reagents are added to carbonyl compounds, intermediate species like imines have been detected using in situ FTIR. mt.com
Computational studies and quantum-chemical calculations complement experimental work by predicting the structures and energies of potential intermediates, guiding the search for these elusive species. acs.org The mechanism of Grignard reagent formation itself is a non-chain radical reaction where an electron is transferred from magnesium to the carbon-halogen bond, forming a radical anion which then collapses to an organic radical and a halide ion. utexas.edu These radicals can then react further to form the Grignard reagent.
Advanced Chromatographic Analysis of Reaction Mixtures
Chromatography is an essential tool for separating the complex mixtures that can result from Grignard reactions, allowing for the identification and quantification of starting materials, products, and by-products.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the volatile components of a reaction mixture. By taking aliquots from the reaction at various time points, it is possible to identify stable intermediates. acs.orgunirioja.esresearchgate.net For example, in the stepwise addition of a Grignard reagent to an ester, GC-MS can detect the presence of both the intermediate ketone and the final tertiary alcohol product in the same sample. acs.orgunirioja.es This method is effective for determining the ratio of products to by-products and for optimizing reaction conditions by screening different solvents and activators. rsc.org
Table 2: Example GC-MS Data for a Stepwise Grignard Addition
| Retention Time (min) | Compound Identified | Key Mass Fragments (m/z) |
| 5.4 | Diethyl ether (Solvent) | 74, 59, 45 |
| 8.2 | Ethyl Benzoate (Intermediate) | 150, 122, 105, 77 |
| 12.5 | Benzophenone (B1666685) (Intermediate) | 182, 105, 77 |
| 15.8 | Triphenylmethanol (Product) | 260, 183, 105, 77 |
This table provides a hypothetical representation of GC-MS data for the analysis of intermediates and products in a Grignard reaction, based on similar reported analyses. acs.orgunirioja.es
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing less volatile or thermally sensitive compounds that are not suitable for GC-MS. nih.gov HPLC is particularly valuable for monitoring the consumption of starting materials and the formation of the desired product over time, allowing for precise determination of reaction completion. nih.gov By using a diode array detector (DAD), multiple products can be simultaneously quantified. nih.gov This is crucial for optimizing reaction conditions, such as temperature and reagent concentration, to maximize the yield of the desired product and minimize the formation of impurities. nih.gov
Advanced NMR Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecules in a reaction mixture. While standard NMR is used for final product characterization, advanced NMR techniques offer deeper mechanistic insights. The use of ¹⁹F NMR is particularly relevant for studying reactions involving magnesium fluorobenzene bromide, as the fluorine atom serves as a sensitive probe for monitoring the reaction. nih.gov
Benchtop NMR spectroscopy has emerged as a convenient tool for real-time reaction monitoring without the need for deuterated solvents. nih.govmdpi.com This allows for the quantitative analysis of reaction rates and the concentrations of intermediates and products. By tracking the chemical shift of the fluorine atom in 4-fluorophenylmagnesium bromide and its corresponding products, one can gain insight into the electronic environment of the reacting species throughout the transformation. Such studies can help elucidate stereoelectronic effects and differentiate between possible mechanistic pathways. nih.gov
1H, 13C, and 19F NMR for Structural Elucidation of Reactants and Products
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F nuclei, is an indispensable tool for the structural elucidation of the reactants and products involved in the formation of fluorinated Grignard reagents like this compound. acs.org The high sensitivity of 19F NMR and its wide chemical shift range make it particularly valuable for monitoring reactions involving fluorinated compounds. wikipedia.orgbiophysics.org
The formation of a Grignard reagent from a halogenated precursor can be readily followed by NMR. For instance, in the synthesis of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene (B142099), the changes in the chemical shifts of the aromatic protons and carbons provide clear evidence of the reaction's progress. acs.org The carbon atom directly bonded to the halogen undergoes a significant upfield shift upon conversion to the Grignard reagent, reflecting the change from a C-Br bond to a C-Mg bond.
The analysis of coupling constants is also crucial. In fluorobenzene derivatives, the coupling between fluorine and both proton and carbon nuclei provides detailed structural information. tandfonline.com For example, the magnitude of the 1J(C-F), 2J(C-F), and 3J(C-F) coupling constants can help in the assignment of carbon signals in the 13C NMR spectrum. magritek.com
The following tables summarize typical NMR data for relevant compounds.
Table 1: 1H NMR Chemical Shifts (ppm) of Selected Compounds
| Compound | H-2, H-6 | H-3, H-5 |
|---|---|---|
| Fluorobenzene | 7.31 | 7.13 |
| 1-Bromo-4-fluorobenzene | 7.42 | 6.94 |
Data sourced from various chemical databases and may vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.com
Table 2: 13C NMR Chemical Shifts (ppm) of Selected Compounds| Compound | C-1 | C-2, C-6 | C-3, C-5 | C-4 |
|---|---|---|---|---|
| Fluorobenzene | 163.0 (d, 1JCF = 245 Hz) | 115.5 (d, 2JCF = 21 Hz) | 130.0 (d, 3JCF = 8 Hz) | 124.3 (d, 4JCF = 3 Hz) |
| 1-Bromo-4-fluorobenzene | 119.5 (d, 2JCF = 24 Hz) | 132.5 (d, 3JCF = 9 Hz) | 116.5 (d, 2JCF = 22 Hz) | 162.5 (d, 1JCF = 248 Hz) |
Data sourced from various chemical databases and may vary based on solvent and experimental conditions. spectrabase.comchemicalbook.com
Table 3: 19F NMR Chemical Shifts (ppm) of Selected Compounds| Compound | Chemical Shift (ppm) |
|---|---|
| Fluorobenzene | -113.15 |
| 1-Bromo-4-fluorobenzene | -110.0 |
Chemical shifts are relative to a standard reference and may vary based on experimental conditions. spectrabase.comspectrabase.com
Dynamic NMR for Exchange Processes and Equilibria
Grignard reagents in solution are not simple monomeric species but exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the alkyl- or arylmagnesium halide (RMgX) into the corresponding dialkyl- or diarylmagnesium species (R2Mg) and magnesium dihalide (MgX2). wikipedia.org
2 RMgX ⇌ MgR2 + MgX2
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of these exchange processes. caltech.edu By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to the different species in equilibrium. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for RMgX and R2Mg may be observed. As the temperature is raised, the rate of exchange increases, leading to a broadening and eventual coalescence of the signals into a single, time-averaged resonance.
For fluoroaryl Grignard reagents, 19F NMR is particularly well-suited for these studies. The fluorine nucleus provides a sensitive probe to distinguish between the fluoroaryl group in the RMgX and R2Mg environments. researchgate.net The position of the Schlenk equilibrium is influenced by several factors, including the nature of the organic group, the halogen, the solvent, and the concentration. wikipedia.org The addition of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also significantly shift the equilibrium. caltech.edu
NMR Studies of Grignard Aggregate Structures in Solution
In addition to the Schlenk equilibrium, Grignard reagents can form various aggregated species in solution, such as dimers, trimers, and higher oligomers. wikipedia.org The degree of aggregation is dependent on factors like concentration, solvent, and the steric and electronic properties of the organic substituent.
NMR spectroscopy is a primary tool for investigating these aggregate structures. The chemical shifts of the nuclei in the Grignard reagent can be sensitive to the degree of aggregation. For example, changes in concentration can lead to shifts in the observed resonances, providing evidence for the presence of equilibria between different aggregate states.
For aryl Grignard reagents, the aromatic protons and carbons can provide information about the local environment of the magnesium center. In the case of this compound, the 19F nucleus serves as an additional, sensitive probe of the molecular environment. researchgate.net The formation of aggregates can influence the reactivity of the Grignard reagent, and therefore, understanding the solution structure is crucial for controlling its chemical behavior. Computational modeling, in conjunction with NMR data, can provide detailed insights into the structures of these aggregates. acs.org
Emerging Trends and Future Research Directions
Development of More Sustainable Synthetic Routes
Traditional methods for synthesizing Grignard reagents often rely on volatile and flammable ether solvents, and the synthesis of fluoro-Grignard reagents can be particularly challenging due to the inert nature of the carbon-fluorine bond. nsf.gov Current research is focused on overcoming these limitations through more sustainable and efficient synthetic protocols.
A significant advancement in sustainable chemistry is the development of solvent-free or mechanochemical methods for the synthesis of Grignard reagents. Mechanochemical activation, typically through ball milling, allows for the direct reaction of magnesium metal with organic halides in the solid state. nsf.gov This approach has been explored for the preparation of fluoro-Grignard reagents, which are notoriously difficult to synthesize under conventional conditions. nsf.gov
For instance, the direct reaction of fluorobenzene (B45895) with magnesium in the solvent diglyme (B29089) provides the desired Grignard reagent in very low yields (approximately 5%). nsf.gov Mechanochemical methods, however, offer a promising alternative by activating the typically unreactive C–F bond without the need for a solvent. nsf.gov This technique not only reduces solvent waste but can also provide access to organomagnesium intermediates that are difficult to form using traditional solution-phase chemistry.
Table 1: Comparison of Synthetic Methods for Fluoro-Grignard Reagents
| Method | Conditions | Advantages | Disadvantages | Yield (Fluorobenzene) |
| Traditional | Magnesium, Diglyme, Reflux | Well-established | High temperatures, Flammable solvent, Low yield | ~5% nsf.gov |
| Mechanochemical | Magnesium, Ball Milling | Solvent-free, Activates inert bonds | Specialized equipment required | Potentially higher, under investigation nsf.gov |
Catalysis offers another powerful tool for enhancing the sustainability and efficiency of Grignard-type reactions. Research has shown that transition metal catalysts can facilitate the formation of Grignard reagents from challenging substrates, including those with C-F bonds. A team at Osaka University developed a cobalt-catalyzed Grignard reaction that showed potential for modifying carbon-fluorine bonds, and by adding a specific additive, they could selectively form carbon-carbon bonds at these sites.
Another significant strategy involves the use of additives like lithium chloride (LiCl) to accelerate halogen-magnesium exchange reactions. The Knochel group has demonstrated that i-PrMgCl·LiCl is a highly effective reagent for preparing functionalized Grignard reagents from aryl bromides, including those containing fluorine substituents. uni-muenchen.de This "turbo Grignard" reagent can facilitate Br/Mg exchange even on electron-rich or sterically hindered systems that are unreactive under classical conditions. This LiCl-mediated magnesium insertion allows for the preparation of highly functionalized organomagnesium compounds, including those with sensitive groups like nitriles, at room temperature. uni-muenchen.de
Furthermore, the direct fluorination of Grignard reagents, which is often inefficient in standard solvents like THF due to single-electron transfer (SET) side reactions, can be significantly improved by a simple solvent switch to dichloromethane (B109758) (DCM). drughunter.com This practical method allows for the efficient synthesis of aryl fluorides from the corresponding Grignard reagents. drughunter.com
Unexplored Reactivity Patterns and Transformations
While the reactions of Grignard reagents with carbonyl compounds are well-documented, the reactivity of fluorinated Grignard reagents like Magnesium fluorobenzene bromide with a broader range of electrophiles remains an area ripe for exploration.
The reactivity of Grignard reagents extends beyond simple aldehydes and ketones. Exploring the reactions of this compound with less common electrophiles could unlock novel synthetic pathways to valuable fluorinated molecules.
Nitriles: Grignard reagents add to the carbon-nitrogen triple bond of nitriles to form an intermediate imine, which can then be hydrolyzed with aqueous acid to yield a ketone. masterorganicchemistry.com This provides a powerful method for carbon-carbon bond formation and the synthesis of fluorinated ketones. The reaction is typically second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com
Epoxides: The reaction of Grignard reagents with epoxides is a useful method for forming carbon-carbon bonds while introducing a hydroxyl group. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, following an SN2-type mechanism that results in the inversion of stereochemistry at the site of attack. masterorganicchemistry.comorganicchemistrytutor.com This reaction could be applied to generate fluorinated β-hydroxy ethers or alcohols.
Carbon Disulfide: Grignard reagents are known to insert carbon disulfide (CS₂) into the Mg-C bond, leading to the formation of magnesium dithiocarboxylates. researchgate.net These intermediates can be further functionalized, offering a potential route to fluorinated dithiocarboxylic acids and their derivatives.
The development of stereoselective and enantioselective reactions using fluorinated Grignard reagents is a key area for future research. The fluorine atom can influence the stereochemical outcome of reactions due to its unique steric and electronic properties.
Recent studies have demonstrated the potential for highly stereocontrolled reactions involving related organometallic reagents. For example, highly enantioenriched sulfoximines have been synthesized through the stereospecific reaction of enantiopure sulfonimidoyl fluorides with a variety of Grignard reagents, with the substitution proceeding with inversion of configuration. rsc.org Similarly, a regio- and diastereoselective conjugate addition of Grignard reagents to chiral fluoroalkyl α,β-unsaturated N-tert-butanesulfinyl ketimines has been developed to produce optically active fluorinated enamines. bohrium.com
While not involving this compound directly, these examples establish a strong precedent for its potential use in asymmetric synthesis. Future work could focus on developing chiral ligands or auxiliaries that can effectively control the stereochemical outcome of its reactions with various prochiral electrophiles.
Integration with Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The integration of this compound into such processes represents a significant frontier.
A notable example is the nickel-catalyzed three-component coupling of perfluoroarenes, aryl Grignard reagents, and 1,3-butadiene. acs.org This reaction allows for the selective introduction of a perfluoroaryl group and an aryl group onto a 1,6-octadiene (B1609464) scaffold in a single step. acs.org This demonstrates the feasibility of incorporating fluorinated aryl units into complex molecules via multicomponent strategies. Future research could aim to develop new MCRs that directly utilize this compound to rapidly construct complex, fluorinated molecular architectures.
Microfluidic and Continuous Flow Synthesis Applications
The synthesis of Grignard reagents, including this compound, is undergoing a significant transformation with the advent of microfluidic and continuous flow technologies. These approaches offer substantial advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. The highly exothermic nature of Grignard reagent formation can be managed more effectively in continuous flow systems due to their superior heat and mass transfer capabilities. researchgate.netacs.org
Microfluidic and continuous flow reactors provide a platform for the precise control of reaction parameters such as residence time, temperature, and stoichiometry. This level of control is crucial for optimizing the synthesis of potentially unstable or highly reactive intermediates like aryl Grignard reagents. The continuous preparation of arylmagnesium reagents has been successfully demonstrated using techniques such as the LiCl-mediated halogen/Mg exchange from aryl iodides or bromides in flow. researchgate.net These systems often incorporate inline analytical tools, like ReactIR, for real-time monitoring of the reaction progress, allowing for rapid optimization and ensuring high conversion rates. researchgate.netresearchgate.net
For fluorinated aryl Grignard reagents, such as this compound, these technologies hold particular promise. The synthesis of related compounds, like 2,4,5-trifluorophenylmagnesium bromide, has been achieved with near-quantitative yields in a continuous microflow process. researchgate.net In this process, the Grignard exchange reaction is facilitated in a micromixer and tube microreactor, followed by an efficient gas-liquid reaction in a falling film microreactor. researchgate.net This demonstrates the potential for developing a highly efficient and safe continuous synthesis process for this compound.
Future research in this area is expected to focus on the development of dedicated microreactors and continuous flow platforms specifically designed for the synthesis of fluorinated aryl Grignard reagents. This includes the optimization of reactor design, catalyst systems (if applicable), and inline analytical techniques to achieve even higher yields, selectivity, and process robustness. The principles of "flash chemistry," which involve extremely fast reactions in microreactors, could also be applied to the synthesis and immediate utilization of highly reactive species like this compound, further expanding its synthetic utility. nih.govacs.org
Table 1: Illustrative Data for Continuous Flow Synthesis of a Related Fluorinated Grignard Reagent
| Parameter | Value | Reference |
| Compound | 2,4,5-Trifluorophenylmagnesium bromide | researchgate.net |
| Method | Grignard exchange in a continuous microflow system | researchgate.net |
| Reactants | 2,4,5-Trifluorobromobenzene, Ethylmagnesium bromide | researchgate.net |
| Reactor Type | T-micromixer and tube microreactor | researchgate.net |
| Yield | Nearly quantitative | researchgate.net |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
